Cas no 93-08-3 (2'-Acetonaphthone)

2'-Acetonaphthone structure
2'-Acetonaphthone structure
Nome del prodotto:2'-Acetonaphthone
Numero CAS:93-08-3
MF:C12H10O
MW:170.207203388214
MDL:MFCD00004108
CID:34685
PubChem ID:7122

2'-Acetonaphthone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(Naphthalen-2-yl)ethanone
    • 2-Acetylnaphthalene~Methyl 2-naphthyl ketone
    • Methyl 2-naphthyl ketone
    • 2-Acetonaphthone
    • 2-Acetylnaphthalene
    • Acetylnaphtalene
    • 1-(2-Naphthyl)ethan-1-one
    • Methyl 2-naphth ketone
    • 2'-Acetonaphthone
    • 1-(2-naphthyl)-ethanone
    • 2-acetonaphthalene
    • CI NO 5510
    • FEMA 2723
    • MANDARIN G
    • ORANGE 2
    • ORANGE A
    • ORANGE II
    • ORANGE P
    • ORANGE Y
    • ORANGER
    • 1-(2-Naphthalenyl)ethanone (ACI)
    • 2′-Acetonaphthone (6CI, 8CI)
    • 1-(2-Naphthyl)ethanone
    • 1-(Naphthalen-2-yl) ethan-1-one
    • 1-(Naphthalen-3-yl)ethanone
    • 2-Naphthyl methyl ketone
    • Methyl β-naphthyl ketone
    • NSC 7658
    • Oranger crystals
    • β-Acetonaphthone
    • β-Acetylnaphthalene
    • β-Naphthyl methyl ketone
    • MDL: MFCD00004108
    • Inchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
    • Chiave InChI: XSAYZAUNJMRRIR-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C=C2C(C=CC=C2)=CC=1
    • BRN: 774965

Proprietà calcolate

  • Massa esatta: 170.07300
  • Massa monoisotopica: 170.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 197
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.12 g/mL at 25 °C(lit.)
  • Punto di fusione: 52.0 to 57.0 deg-C
  • Punto di ebollizione: 301°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 334,4 ° f< br / >Celsius: 168 ° C< br / >
  • Indice di rifrazione: n20/D 1.628(lit.)
  • Solubilità: 0.272g/l
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 17.07000
  • LogP: 3.04240
  • Solubilità: Solubile in etere, benzene e tetracloruro di carbonio, leggermente solubile in etanolo, quasi insolubile in acqua.
  • FEMA: 2723

2'-Acetonaphthone Informazioni sulla sicurezza

2'-Acetonaphthone Dati doganali

  • CODICE SA:29143900
  • Dati doganali:

    Codice doganale cinese:

    2914399090

    Panoramica:

    2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

2'-Acetonaphthone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-20021-1.0g
1-(naphthalen-2-yl)ethan-1-one
93-08-3 95.0%
1.0g
$26.0 2025-03-21
Enamine
EN300-20021-25.0g
1-(naphthalen-2-yl)ethan-1-one
93-08-3 95.0%
25.0g
$38.0 2025-03-21
Life Chemicals
F1995-0259-5g
2'-Acetonaphthone
93-08-3 95%+
5g
$60.0 2023-09-06
Enamine
EN300-20021-2.5g
1-(naphthalen-2-yl)ethan-1-one
93-08-3 95.0%
2.5g
$27.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A95730-100g
2-Acetonaphthone
93-08-3 98%
100g
¥96.0 2021-09-10
Ambeed
A143056-100g
1-(Naphthalen-2-yl)ethanone
93-08-3 99%
100g
$11.0 2024-04-15
abcr
AB111926-1 kg
2-Acetylnaphthalene, 99%; .
93-08-3 99%
1kg
€118.30 2023-04-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T20587-1 mL * 10 mM (in DMSO)
2-Acetylnaphthalene
93-08-3 99.98%
1 mL * 10 mM (in DMSO)
¥387.00 2022-04-26
ChemScence
CS-B1305-500g
2-Acetonaphthone
93-08-3 99.86%
500g
$77.0 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
134775-100G
2'-Acetonaphthone
93-08-3
100g
¥328.14 2023-12-10

2'-Acetonaphthone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate ,  Water ;  3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide
Kirihara, Masayuki; Noguchi, Takuya; Okajima, Nobuhiro; Naito, Sayuri; Ishizuka, Yuki; et al, Tetrahedron, 2012, 68(5), 1515-1520

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene ,  1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)
Riferimento
1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid
Brown, Richard J. C.; Dyson, Paul J.; Ellis, David J.; Welton, Thomas, Chemical Communications (Cambridge, 2001, (18), 1862-1863

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Trimethylamine oxide Catalysts: Ruthenium trichloride hydrate Solvents: Dimethylformamide ;  10 min, 60 °C
Riferimento
Two Simple and Highly Efficient Variants of the Griffith-Ley Oxidation of Alcohols
Weingart, Pascal; Huetchen, Patrick; Damone, Angelo ; Kohns, Maximilian; Hasse, Hans ; et al, ChemCatChem, 2020, 12(15), 3919-3928

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) ,  Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene ,  Water ;  18 h, rt
Riferimento
Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts
, Japan, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hantzsch ester ,  Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ;  25 °C
Riferimento
Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction
Zhang, Weijie ; Wang, Degao; Xie, Qiujian; Xu, Chen; Kuang, Guichao ; et al, Macromolecules (Washington, 2023, 56(11), 4022-4029

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ;  rt
Riferimento
An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones
Dohi, Toshifumi; Fukushima, Kei-ichiro; Kamitanaka, Tohru; Morimoto, Koji; Takenaga, Naoko; et al, Green Chemistry, 2012, 14(5), 1493-1501

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Water Solvents: Acetonitrile-d3 ;  20 min, rt
Riferimento
An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals
Thevenet, Damien; Neier, Reinhard, Helvetica Chimica Acta, 2011, 94(2), 331-346

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane ,  1,3-Dimethylimidazolium methyl sulfate ;  1 h, rt
Riferimento
Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids
Jing, Se; Zhen, Li; Xia, Chun-gu, Fenzi Cuihua, 2008, 22(6), 561-564

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide ,  (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ;  1 min, 56 °C
Riferimento
A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols
Du, Wangming; Wang, Liandi; Wu, Ping; Yu, Zhengkun, Chemistry - A European Journal, 2012, 18(37), 11550-11554

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Water ,  Oxygen Catalysts: Iodine Solvents: Chloroform ;  24 h, 1 atm, rt
Riferimento
Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst
Krumb, Matthias ; Kammer, Lisa Marie; Forster, Robert; Grundke, Caroline; Opatz, Till, ChemPhotoChem, 2020, 4(2), 101-104

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  8 min, rt
Riferimento
IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions
Kumar, Kamlesh; Kumar, Prashant; Joshi, Penny; Rawat, Diwan S., Tetrahedron Letters, 2020, 61(15),

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Pyridine ,  Palladium diacetate Solvents: Toluene ;  2.5 h, 27 psi, 100 °C
Riferimento
Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions
Ye, Xuan; Johnson, Martin D.; Diao, Tianning; Yates, Matthew H.; Stahl, Shannon S., Green Chemistry, 2010, 12(7), 1180-1186

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Acetone ,  Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol ,  Acetone ;  5 min, 56 °C
Riferimento
Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols
Wang, Qingfu; Du, Wangming; Liu, Tingting; Chai, Huining; Yu, Zhengkun, Tetrahedron Letters, 2014, 55(9), 1585-1588

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  7 h, reflux
Riferimento
Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide
Alagiri, Kaliyamoorthy; Prabhu, Kandikere Ramaiah, Tetrahedron, 2011, 67(44), 8544-8551

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Acetone ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ;  56 °C; 6 h, 56 °C
Riferimento
Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols
Levy, Roy; Azerraf, Clarite; Gelman, Dmitri; Rueck-Braun, Karola; Kapoor, Pramesh N., Catalysis Communications, 2009, 11(4), 298-301

Synthetic Routes 16

Condizioni di reazione
1.1 Solvents: Water ;  2 h, rt → 80 °C
Riferimento
Mild water-promoted selective deacetalization of acyclic acetals
Williams, D. Bradley G.; Cullen, Adam; Fourie, Alex; Henning, Hendrik; Lawton, Michelle; et al, Green Chemistry, 2010, 12(11), 1919-1921

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate ,  Water ;  1 h, rt
Riferimento
Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide
Kirihara, Masayuki; Harano, Aiko; Tsukiji, Hiroyuki; Takizawa, Ryu; Uchiyama, Tomoyuki; et al, Tetrahedron Letters, 2005, 46(37), 6377-6380

Synthetic Routes 18

Condizioni di reazione
Riferimento
Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide
Yokoyama, Masataka; Takeshima, Tatsuo, Tetrahedron Letters, 1978, (2), 147-50

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Potassium bromide ,  2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane ,  Water ;  5 - 6 min, 0 - 10 °C
Riferimento
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
Guo, Xiaqun; Li, Meichao; Wang, Jianli; Li, Chunmei ; Hu, Xinquan; et al, ChemistrySelect, 2022, 7(14),

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Gold Solvents: Toluene ;  6 h, rt
Riferimento
Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions
Kim, Sungjin; Bae, Sang Won; Lee, Jae Sung; Park, Jaiwook, Tetrahedron, 2009, 65(7), 1461-1466

2'-Acetonaphthone Raw materials

2'-Acetonaphthone Preparation Products

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.